Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromophenyl group, a phenylacetylamino group, and an ethyl ester group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acylation: The attachment of the phenylacetyl group to the amino group through an acylation reaction using phenylacetyl chloride and a base like pyridine.
Thiophene Ring Formation: The construction of the thiophene ring via a cyclization reaction involving sulfur and a suitable diene precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Thiophenyl derivatives.
Scientific Research Applications
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl and thiophene moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The phenylacetylamino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromophenyl)propionate: Similar in structure but lacks the thiophene ring and phenylacetylamino group.
4-Bromodiphenyl ether: Contains a bromophenyl group but differs in the ether linkage and absence of the thiophene ring.
Uniqueness
Ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate is unique due to the combination of the bromophenyl, phenylacetylamino, and thiophene moieties, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
546097-25-0 |
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Molecular Formula |
C21H18BrNO3S |
Molecular Weight |
444.3g/mol |
IUPAC Name |
ethyl 4-(4-bromophenyl)-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H18BrNO3S/c1-2-26-21(25)19-17(15-8-10-16(22)11-9-15)13-27-20(19)23-18(24)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,23,24) |
InChI Key |
LXRORHBTKYQKRX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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